molecular formula C23H34N4O2 B606322 Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy- CAS No. 1000036-77-0

Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-

Cat. No. B606322
M. Wt: 398.551
InChI Key: PLMAPPWZOQMTBI-XUTJKUGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BP14979, also known as BP1,4979 or BP1.4979, is D3Rselective partial agonist. Growing attention has been directed towards the potential involvement of the dopamine D3 receptor (D3R) in modulating effects of psychomotor stimulants.

Scientific Research Applications

  • Analytical Profiling and Biological Matrices Analysis : De Paoli et al. (2013) conducted a study on three psychoactive arylcyclohexylamines, which include compounds related to Propanamide. They developed and validated an analytical method using HPLC and mass spectrometry for the determination of these compounds in biological fluids like blood, urine, and vitreous humor. This study contributes to the analytical chemistry field, particularly in the detection and analysis of psychoactive substances in biological samples (De Paoli et al., 2013).

  • Serotonin Receptor Studies : Craven et al. (1994) investigated the effects of WAY-100635 and GR127935 on 5-hydroxytryptamine (serotonin)-containing neurons. Their study suggests that compounds structurally related to Propanamide play a role in serotonin neurotransmission, which is crucial for understanding the pharmacological and therapeutic potential of these compounds (Craven et al., 1994).

  • Positron Emission Tomography Radiotracer Development : Abate et al. (2011) focused on the development of novel analogues of the σ receptor ligand PB28 for potential use in oncology, particularly as PET radiotracers. This research is significant for its potential applications in cancer diagnosis and treatment, showing how derivatives of Propanamide might be used in medical imaging (Abate et al., 2011).

  • Bioactive Compounds Identification : Chen et al. (2011) identified various amides from the stem of Capsicum annuum, including compounds structurally similar to Propanamide. This study adds to the field of natural product chemistry and pharmacognosy, offering insights into the potential pharmacological properties of these compounds (Chen et al., 2011).

  • Receptor Ligand Studies for Therapeutic Applications : Perrone et al. (2001) explored the influence of conformational parameters on the recognition of derivatives of Propanamide by rat 5-HT1A receptors. Their work provides valuable information for the development of new therapeutic agents targeting these receptors (Perrone et al., 2001).

properties

CAS RN

1000036-77-0

Product Name

Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-

Molecular Formula

C23H34N4O2

Molecular Weight

398.551

IUPAC Name

N-((1r,4r)-4-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethyl)cyclohexyl)-3-methoxypropanamide

InChI

InChI=1S/C23H34N4O2/c1-29-16-10-23(28)25-21-7-5-19(6-8-21)9-11-26-12-14-27(15-13-26)22-4-2-3-20(17-22)18-24/h2-4,17,19,21H,5-16H2,1H3,(H,25,28)/t19-,21-

InChI Key

PLMAPPWZOQMTBI-XUTJKUGGSA-N

SMILES

O=C(N[C@H]1CC[C@H](CCN2CCN(C3=CC=CC(C#N)=C3)CC2)CC1)CCOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BP14979;  BP 14979;  BP-14979;  BP1,4979;  BP 1,4979;  BP-1,4979;  BP1.4979;  BP 1.4979;  BP-1.4979.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-
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Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-

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